molecular formula C34H30N4O2S2 B11522953 Biphenyl-4,4'-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]

Biphenyl-4,4'-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]

Cat. No.: B11522953
M. Wt: 590.8 g/mol
InChI Key: IUFZOQDHLOVMIK-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two thieno[2,3-b]pyridine moieties, each substituted with amino and trimethyl groups. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through a Suzuki-Miyaura coupling reaction, where a biphenyl derivative is formed by coupling two aryl halides in the presence of a palladium catalyst and a boronic acid reagent . The thieno[2,3-b]pyridine moieties are then introduced through a series of cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.

    Thieno[2,3-b]pyridine derivatives: Compounds with similar thieno[2,3-b]pyridine moieties but different functional groups.

Uniqueness

Biphenyl-4,4’-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone] is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C34H30N4O2S2

Molecular Weight

590.8 g/mol

IUPAC Name

[4-[4-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)phenyl]phenyl]-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone

InChI

InChI=1S/C34H30N4O2S2/c1-15-17(3)25-27(35)31(41-33(25)37-19(15)5)29(39)23-11-7-21(8-12-23)22-9-13-24(14-10-22)30(40)32-28(36)26-18(4)16(2)20(6)38-34(26)42-32/h7-14H,35-36H2,1-6H3

InChI Key

IUFZOQDHLOVMIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C(=C6C)C)C)N)C

Origin of Product

United States

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